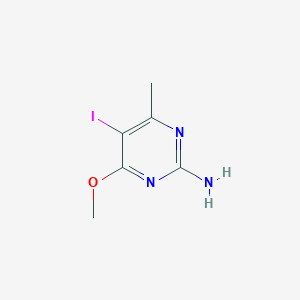

5-Iodo-4-methoxy-6-methylpyrimidin-2-amine

Description

5-Iodo-4-methoxy-6-methylpyrimidin-2-amine is a halogenated pyrimidine derivative characterized by substituents at positions 4 (methoxy), 5 (iodo), and 6 (methyl). Its molecular formula is C₆H₇IN₃O, with a molecular weight of 288.05 g/mol. The compound is commercially available for research purposes, with suppliers like CymitQuimica offering quantities ranging from 100 mg to 1 g .

Propriétés

IUPAC Name |

5-iodo-4-methoxy-6-methylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8IN3O/c1-3-4(7)5(11-2)10-6(8)9-3/h1-2H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMGNYZVTWKUGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)OC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4-methoxy-6-methylpyrimidin-2-amine typically involves the iodination of 4-methoxy-6-methylpyrimidin-2-amine. This can be achieved through electrophilic substitution reactions using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Substitution Reactions: 5-Iodo-4-methoxy-6-methylpyrimidin-2-amine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to remove the iodine atom.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products can include azido, thiocyano, or methoxy derivatives of the pyrimidine ring.

Oxidation Products: Formation of pyrimidine oxides or hydroxylated derivatives.

Reduction Products: Deiodinated pyrimidine derivatives.

Applications De Recherche Scientifique

5-Iodo-4-methoxy-6-methylpyrimidin-2-amine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of agrochemicals and materials science.

Mécanisme D'action

The mechanism of action of 5-Iodo-4-methoxy-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The iodine atom and methoxy group play crucial roles in its binding affinity and specificity . Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

Pyrimidine derivatives with halogen (Cl, I) and alkoxy (methoxy) groups exhibit distinct properties based on substituent type, position, and electronic effects. Key analogs include:

Substituent Analysis :

- Positional Isomerism : The target compound’s methoxy group at position 4 versus 6 in 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine alters electronic distribution, impacting reactivity and intermolecular interactions .

- Functional Group Diversity : Methylsulfanyl groups (e.g., in ’s compound) introduce sulfur-based reactivity, contrasting with the amine group in the target compound .

Physical-Chemical Properties

- Crystal Packing : In 4,6-Dichloro-5-methoxypyrimidine (), Cl···N interactions (3.09–3.10 Å) stabilize the crystal lattice. The larger iodine atom in the target compound may lead to weaker halogen bonding but increased van der Waals interactions, affecting solubility and melting points .

- Solubility : Chloro analogs (e.g., 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine) are typically more soluble in polar solvents due to lower molecular weight, whereas iodo derivatives may favor organic solvents .

Activité Biologique

5-Iodo-4-methoxy-6-methylpyrimidin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological applications, and comparative studies with similar compounds.

Chemical Structure and Properties

5-Iodo-4-methoxy-6-methylpyrimidin-2-amine is characterized by the presence of an iodine atom, a methoxy group, and a methyl group attached to a pyrimidine ring. Its molecular formula is C_7H_8IN_3O, with a molecular weight of approximately 266.036 g/mol. The unique structural features contribute to its reactivity and potential biological applications.

Biological Activity Overview

Research indicates that 5-Iodo-4-methoxy-6-methylpyrimidin-2-amine exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria.

- Antiviral Properties : There is evidence indicating that derivatives of this compound may be effective against viral infections, particularly through mechanisms involving enzyme inhibition.

The biological activity of 5-Iodo-4-methoxy-6-methylpyrimidin-2-amine is largely attributed to its ability to interact with specific biological targets such as enzymes and receptors. The iodine atom plays a crucial role in modulating binding affinity and specificity towards these targets.

Enzyme Inhibition

Inhibitory studies have shown that this compound can act on various enzymes, including dihydrofolate reductase (DHFR), which is critical for nucleotide synthesis in bacteria and cancer cells.

Comparative Analysis

To better understand the unique properties of 5-Iodo-4-methoxy-6-methylpyrimidin-2-amine, it is useful to compare it with structurally similar compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Iodo-4-methoxy-6-methylpyrimidin-2-amine | Iodine, methoxy, methyl groups | Enhanced reactivity due to iodine |

| 2-Methoxy-6-methylpyrimidin-4(1H)-one | Lacks iodine | Increased stability but reduced reactivity |

| 5-Bromo-2-methoxy-6-methylpyrimidin-4(1H)-one | Bromine instead of iodine | Different reactivity profile compared to iodine |

Case Studies and Research Findings

-

Antibacterial Activity : A study evaluated the minimum inhibitory concentration (MIC) of various pyrimidine derivatives against bacterial strains. The results indicated that 5-Iodo-4-methoxy-6-methylpyrimidin-2-amine exhibited moderate antibacterial activity, with an MIC comparable to known antibiotics .

Compound MIC (μg/mL) 5-Iodo-4-methoxy-6-methylpyrimidin-2-amine 37 Control (TMP) 71 - Antiviral Activity : Research into the antiviral potential of similar compounds revealed that derivatives could inhibit viral replication by targeting key enzymes involved in nucleotide metabolism. Further studies are needed to establish the efficacy of 5-Iodo-4-methoxy-6-methylpyrimidin-2-amine specifically against viral pathogens .

- Mechanistic Studies : Investigations into the binding interactions between this compound and target enzymes have been conducted using molecular docking studies. These studies suggest that the structural modifications in the pyrimidine core significantly influence binding affinities and inhibitory potencies .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.